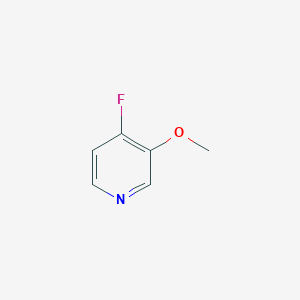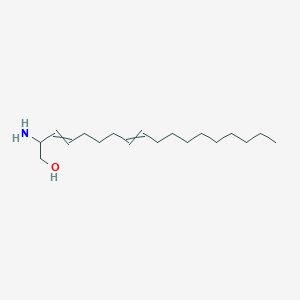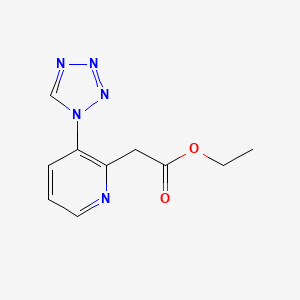
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate is a chemical compound with the molecular formula C10H11N5O2 It is a derivative of pyridine and tetrazole, which are both heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate typically involves a multi-step process. One common method involves the reaction of ethyl 2-(pyridin-2-yl)acetate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the tetrazole or pyridine rings.
Applications De Recherche Scientifique
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(pyridin-2-yl)acetate: A precursor in the synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate.
Tetrazole derivatives: Compounds with similar tetrazole rings, used in various applications, including pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its combination of the pyridine and tetrazole rings, which confer specific chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
ethyl 2-[3-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)6-8-9(4-3-5-11-8)15-7-12-13-14-15/h3-5,7H,2,6H2,1H3 |
Clé InChI |
WLVOLZRBMBXFEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CC=N1)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
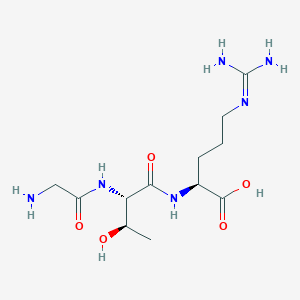

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
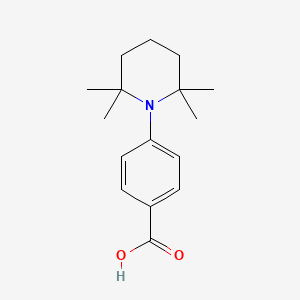
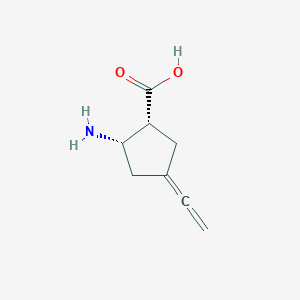


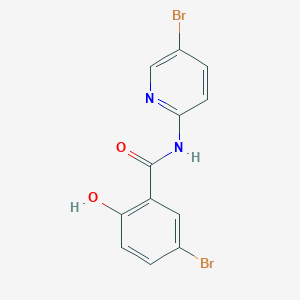
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
